molecular formula C12H21NO3 B8024314 trans 1-Boc-3-allyl-4-hydroxypyrrolidine

trans 1-Boc-3-allyl-4-hydroxypyrrolidine

Cat. No.: B8024314
M. Wt: 227.30 g/mol
InChI Key: XWAFVZGCUNQYNV-UWVGGRQHSA-N
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Description

Trans 1-Boc-3-allyl-4-hydroxypyrrolidine: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an allyl group, and a hydroxyl group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 1-Boc-3-allyl-4-hydroxypyrrolidine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated pyrrolidine derivative.

    Substitution: Formation of the free amine derivative.

Scientific Research Applications

Chemistry: Trans 1-Boc-3-allyl-4-hydroxypyrrolidine is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure allows for the exploration of different chemical spaces and the development of new compounds with potential therapeutic applications .

Biology and Medicine: In medicinal chemistry, this compound is used to design and synthesize novel drugs targeting specific biological pathways. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the chemical industry, this compound is used as a building block for the synthesis of complex organic molecules. It is also employed in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of trans 1-Boc-3-allyl-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, docking analyses have suggested that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, exerting anticancer activity .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound with a simple five-membered ring structure.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

    Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring.

Uniqueness: Trans 1-Boc-3-allyl-4-hydroxypyrrolidine is unique due to the presence of the Boc protecting group, allyl group, and hydroxyl group, which confer specific chemical reactivity and biological activity. Its structure allows for the exploration of diverse chemical spaces and the development of novel bioactive compounds .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAFVZGCUNQYNV-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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